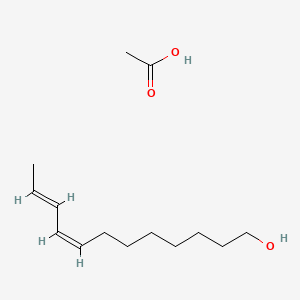
8,10-Dodecadien-1-ol, acetate, (8Z,10E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,10-Dodecadien-1-ol, acetate, (8Z,10E)- is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester derived from 8,10-dodecadien-1-ol. This compound is known for its role as a sex pheromone in certain insect species, particularly in the codling moth (Laspeyresia pomonella) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dodecadien-1-ol, acetate, (8Z,10E)- typically involves the esterification of 8,10-dodecadien-1-ol with acetic acid. One common method includes the reaction of methyl (E,E)-8,10-dodecadienoate with p-toluene sulfonylhydrazine in a mixed solvent of DMF and sulfolane, followed by the addition of p-toluenesulfonic acid and sodium cyanoborohydride . The reaction mixture is then heated, cooled, diluted with water, and extracted with cyclohexane. The cyclohexane solution is washed, dried, and concentrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8,10-Dodecadien-1-ol, acetate, (8Z,10E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can regenerate the alcohol from the ester .
Aplicaciones Científicas De Investigación
8,10-Dodecadien-1-ol, acetate, (8Z,10E)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role as a sex pheromone in insect behavior and ecology.
Industry: Utilized in the production of pheromone traps for pest management in agriculture.
Mecanismo De Acción
The mechanism of action of 8,10-Dodecadien-1-ol, acetate, (8Z,10E)- involves its interaction with specific olfactory receptors in insects. These receptors are part of the molecular pathways that mediate pheromone detection and subsequent behavioral responses. The compound binds to these receptors, triggering a signal transduction cascade that leads to attraction or other behavioral changes in the target insect species .
Comparación Con Compuestos Similares
Similar Compounds
8,10-Dodecadien-1-ol: The alcohol form of the compound, which can be esterified to form the acetate.
8-Dodecen-1-ol, acetate, (E)-: Another acetate ester with a similar structure but different double bond configuration.
Uniqueness
8,10-Dodecadien-1-ol, acetate, (8Z,10E)- is unique due to its specific double bond configuration (8Z,10E), which is crucial for its biological activity as a sex pheromone. This configuration distinguishes it from other similar compounds and determines its effectiveness in attracting specific insect species .
Propiedades
Fórmula molecular |
C14H26O3 |
|---|---|
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
acetic acid;(8Z,10E)-dodeca-8,10-dien-1-ol |
InChI |
InChI=1S/C12H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-5,13H,6-12H2,1H3;1H3,(H,3,4)/b3-2+,5-4-; |
Clave InChI |
FMQOOCAIVFQKQY-MYGSIZLJSA-N |
SMILES isomérico |
C/C=C/C=C\CCCCCCCO.CC(=O)O |
SMILES canónico |
CC=CC=CCCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


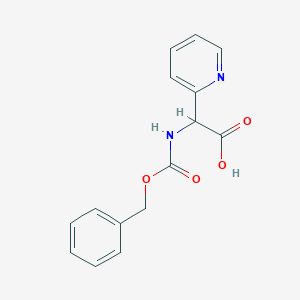

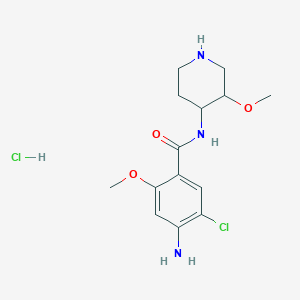
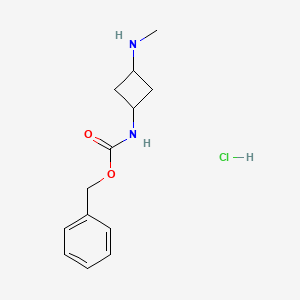
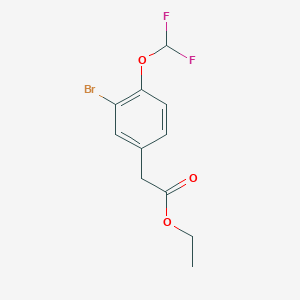
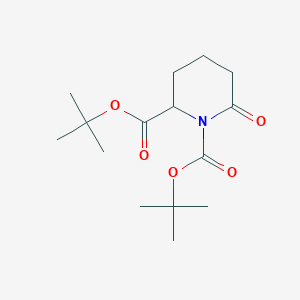
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)
![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)

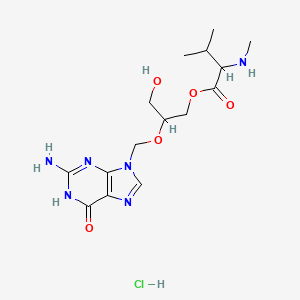
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)
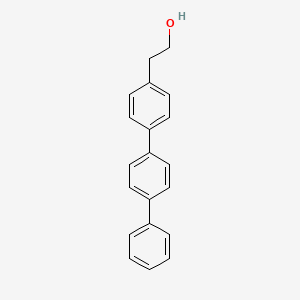
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
